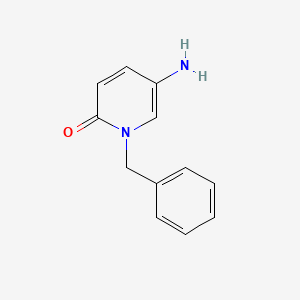

5-Amino-1-benzyl-1,2-dihydropyridin-2-one

Descripción

Historical Context and Evolution of Dihydropyridinone Chemistry

The chemistry of dihydropyridinones is closely linked to the broader field of heterocyclic chemistry, which itself has roots stretching back to the 19th century. One of the foundational methods for synthesizing a related class of compounds, the dihydropyrimidones, was the Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1893. scispace.commdpi.com This multicomponent reaction, involving the condensation of an aldehyde, a β-ketoester, and urea (B33335), laid the groundwork for the development of synthetic strategies for various heterocyclic compounds, including dihydropyridinones. scispace.commdpi.com

Throughout the 20th century, advancements in synthetic methodologies, including the development of new catalysts and reaction conditions, greatly expanded the accessibility and diversity of dihydropyridinone derivatives. mdpi.com The advent of techniques like microwave-assisted organic synthesis and solid-phase synthesis has further accelerated the exploration of this chemical space, allowing for the rapid generation of libraries of dihydropyridinone-containing compounds for screening and optimization. scispace.comsemanticscholar.org

Strategic Importance of the Dihydropyridinone Nucleus in Heterocyclic Synthesis

The dihydropyridinone nucleus is a privileged structure in medicinal chemistry and a valuable intermediate in heterocyclic synthesis. semanticscholar.org Its strategic importance stems from several key factors:

Versatility as a Synthetic Intermediate: The dihydropyridinone ring can be readily functionalized at various positions, allowing for the introduction of a wide range of substituents. This modularity enables chemists to fine-tune the steric and electronic properties of the molecule, which is crucial for developing compounds with specific biological activities.

Access to Diverse Chemical Scaffolds: Dihydropyridinones can serve as precursors to a variety of other heterocyclic systems through ring-transformation reactions. This synthetic utility makes them valuable starting materials for the construction of complex molecular architectures.

Biological Relevance: The dihydropyridinone core is found in numerous compounds with a broad spectrum of pharmacological activities. semanticscholar.org This has made it an attractive target for drug discovery programs.

The synthesis of dihydropyridinones is often achieved through multicomponent reactions (MCRs), which are highly efficient processes that combine three or more starting materials in a single step to form a complex product. nih.govmdpi.com These reactions are advantageous due to their atom economy, operational simplicity, and the ability to generate molecular diversity. nih.gov

Overview of Key Structural Variations and Their Chemical Implications

The chemical and biological properties of dihydropyridinones can be significantly influenced by the nature and position of substituents on the heterocyclic ring. These structural variations can impact the molecule's reactivity, conformation, and interactions with biological targets.

Key structural variations and their implications include:

Substituents on the Carbon Backbone: The placement of electron-donating or electron-withdrawing groups on the carbon atoms of the ring can alter the reactivity of the dihydropyridinone system. For instance, electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, while electron-donating groups can enhance its reactivity in electrophilic substitution reactions. nih.gov The steric bulk of these substituents can also influence the molecule's preferred conformation and its ability to bind to specific receptors. nih.gov

Fused Ring Systems: Dihydropyridinone rings can be fused to other carbocyclic or heterocyclic rings, leading to the formation of more complex and rigid polycyclic structures. These fused systems can exhibit unique chemical and biological properties compared to their monocyclic counterparts.

The ability to systematically modify the structure of the dihydropyridinone scaffold provides chemists with a powerful tool for probing structure-activity relationships and for the rational design of new molecules with desired properties.

Structure

3D Structure

Propiedades

IUPAC Name |

5-amino-1-benzylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-6-7-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-7,9H,8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDYREYQWRJCHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=CC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337962-79-5 | |

| Record name | 5-amino-1-benzyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Amino 1 Benzyl 1,2 Dihydropyridin 2 One and Its Analogs

Multi-component Reaction (MCR) Strategies in Dihydropyridinone Synthesis

Multi-component reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to construct complex molecules in a single step from three or more starting materials. These strategies are particularly well-suited for the synthesis of heterocyclic systems like dihydropyridinones.

The Biginelli reaction, first reported in 1891, is a classic MCR that traditionally yields 3,4-dihydropyrimidin-2(1H)-ones from the condensation of an aldehyde, a β-ketoester, and urea (B33335). wikipedia.org While the direct product is a dihydropyrimidinone, adaptations of this reaction have been developed to synthesize the dihydropyridinone core. These modifications typically involve replacing urea with an alternative nitrogen source that does not lead to the pyrimidine (B1678525) ring structure.

The core mechanism of the Biginelli reaction involves an acid-catalyzed cascade of reactions. wikipedia.org It is generally accepted to proceed through key intermediates formed from the condensation of the aldehyde and the β-dicarbonyl compound, followed by the incorporation of the nitrogen-containing component and subsequent cyclization and dehydration. researchgate.net Modern variations often employ Lewis acids, Brønsted acids, or ionic liquids to improve yields and reaction conditions. sphinxsai.com For the synthesis of dihydropyridinones, ammonia (B1221849) or primary amines can be used in lieu of urea. In the context of synthesizing 5-Amino-1-benzyl-1,2-dihydropyridin-2-one, a benzylamine (B48309) derivative would serve as the nitrogen source, directly incorporating the N-benzyl group into the heterocyclic core.

Recent advancements have focused on expanding the scope of the Biginelli-like reactions by varying all three components. The use of different 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or functionalized acetoacetanilides, allows for diverse substitutions on the resulting heterocycle. sphinxsai.commdpi.com

Table 1: Examples of Catalysts Used in Biginelli and Biginelli-Type Reactions

| Catalyst | Aldehyde Component | β-Dicarbonyl Component | Nitrogen Source | Benefit |

|---|---|---|---|---|

| Brønsted Acids | Aryl aldehydes | Ethyl acetoacetate | Urea/Thiourea | Traditional method wikipedia.org |

| Lewis Acids (e.g., Cu(II) trifluoroacetate) | Aryl aldehydes | Ethyl acetoacetate | Urea | Improved reaction rates and yields wikipedia.org |

| Dicationic Ionic Liquids | Substituted benzaldehydes | Acetoacetanilide | Urea | High yields in aqueous media sphinxsai.com |

This table summarizes catalysts and components typically used in the classic Biginelli reaction, which can be adapted for dihydropyridinone synthesis.

A highly efficient strategy for constructing multifunctionalized dihydropyridinones involves a base-promoted, one-pot, four-component domino cyclization. This approach combines commercially available ketones, aldehydes, Meldrum's acid, and ammonium (B1175870) acetate (B1210297) to generate the dihydropyridinone core with high regioselectivity and functional group tolerance. organic-chemistry.org The use of ammonium acetate serves as the ammonia source for the heterocyclic ring. To synthesize an N-substituted analog like this compound, benzylamine could be substituted for ammonium acetate.

The reaction proceeds through a cascade of transformations, likely involving Knoevenagel condensation and enamine formation as key steps. organic-chemistry.org Optimization studies have identified triethylamine (B128534) (Et3N) as an effective base and methanol (B129727) as a suitable solvent for this transformation. organic-chemistry.org This methodology is notable for its operational simplicity and the use of inexpensive and readily available starting materials, making it a practical route for creating libraries of dihydropyridinone derivatives. organic-chemistry.org

Another relevant four-component synthesis produces 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles from the one-pot reaction of an acetophenone, an aldehyde, and ammonium acetate with ethyl cyanoacetate. nih.gov This method directly constructs the 2-oxo-1,2-dihydropyridine ring system, which is the core of the target molecule.

Table 2: Four-Component Synthesis of Dihydropyridinone Analogs

| Component 1 | Component 2 | Component 3 | Component 4 | Promoter/Solvent | Resulting Scaffold |

|---|---|---|---|---|---|

| Ketone | Aldehyde | Meldrum's Acid | Ammonium Acetate | Et3N / MeOH | Multifunctionalized Dihydropyridinone organic-chemistry.org |

This interactive table outlines starting materials for four-component syntheses of dihydropyridinone derivatives.

Catalytic Approaches to Dihydropyridinone Formation

Catalysis offers powerful tools for the synthesis of dihydropyridinones, providing pathways to products with high stereoselectivity that are often inaccessible through other methods. These approaches include organocatalysis, N-heterocyclic carbene catalysis, and metal catalysis.

Organocatalysis has emerged as a crucial strategy for the asymmetric synthesis of chiral heterocycles. For dihydropyridinone-related structures, chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been successfully employed. nih.gov These catalysts can activate substrates and control the stereochemical outcome of the reaction.

The enantioselective Hantzsch reaction, a well-known MCR for producing dihydropyridines, can be performed under organocatalytic conditions to yield enantioenriched products. nih.gov While the classic Hantzsch synthesis produces dihydropyridines, modifications leading to dihydropyridinones are feasible. The use of a chiral phosphoric acid catalyst allows the reaction to proceed under mild conditions, accommodating a range of aromatic aldehydes and delivering products with good yields and excellent enantiomeric excess (ee). nih.gov Another approach involves the dearomatization of pyridinium (B92312) salts. The regio- and stereoselective addition of C(1)-ammonium enolates, generated in situ from aryl esters and an isothiourea catalyst, to pyridinium salts allows for the synthesis of enantioenriched 1,4-dihydropyridines. nih.govrsc.org This highlights the power of organocatalysis in controlling stereochemistry during the formation of dihydropyridine (B1217469) scaffolds.

Table 3: Organocatalysts in the Asymmetric Synthesis of Dihydropyridine Scaffolds

| Catalyst Type | Reaction | Substrates | Key Feature |

|---|---|---|---|

| Chiral Phosphoric Acid (BINOL-derived) | Hantzsch-type reaction | Aldehydes, β-dicarbonyls, ammonia source | Enantioselective synthesis of polyhydroquinolines nih.gov |

This interactive table showcases different organocatalytic systems for preparing chiral dihydropyridine-related structures.

N-Heterocyclic carbenes (NHCs) have become powerful organocatalysts for a variety of chemical transformations, including the synthesis of dihydropyridinones. NHC catalysis often involves the generation of key intermediates, such as the Breslow intermediate or homoenolate equivalents, which then participate in annulation reactions.

One established method is the enantioselective NHC-catalyzed [2+4] cyclocondensation of α-chloroaldehydes with saccharine-derived 1-azadienes. This reaction produces dihydropyridinones in good yields with high cis-selectivity and excellent enantioselectivities. rsc.org Similarly, NHC-catalyzed [4+2] cyclocondensation of α-chloroaldehydes with trifluoromethyl N-Boc azadienes has been developed to afford trifluoromethyl-substituted dihydropyridinones. acs.org Another pathway involves the NHC-catalyzed aza-Claisen annulation of enals with vinylogous amides to give dihydropyridinones. acs.org These methods demonstrate the versatility of NHCs in constructing the dihydropyridinone ring with significant control over stereochemistry.

Table 4: NHC-Catalyzed Syntheses of Dihydropyridinones

| Annulation Strategy | Substrate 1 | Substrate 2 | Catalyst | Outcome |

|---|---|---|---|---|

| [2+4] Cyclocondensation | α-Chloroaldehydes | Saccharine-derived 1-azadienes | Chiral NHC | cis-Dihydropyridinones with excellent enantioselectivity rsc.org |

| [4+2] Cyclocondensation | α-Chloroaldehydes | Trifluoromethyl N-Boc azadienes | Chiral NHC | cis-Trifluoromethyldihydropyridinones with excellent enantioselectivity acs.org |

This interactive table summarizes various NHC-catalyzed strategies for the synthesis of dihydropyridinone derivatives.

Transition metal catalysis provides a robust platform for the synthesis of nitrogen-containing heterocycles. Copper catalysts, in particular, are attractive due to their low cost and versatile reactivity in promoting C-N and C-C bond-forming reactions.

While direct copper-catalyzed synthesis of this compound is not extensively documented, related transformations highlight the potential of this approach. For instance, copper has been used to mediate the radiofluorination of aromatic C-H bonds using an 8-aminoquinoline (B160924) directing group, showcasing its utility in functionalizing heterocyclic systems. nih.gov Furthermore, copper(I)-catalyzed aerobic cyclization of β-(2-aminophenyl)-α,β-ynones has been developed for the synthesis of 4-aminoquinolines, where DMF serves as a source for both a carbon and nitrogen atom. rsc.org A copper-catalyzed five-component domino reaction has also been reported for the synthesis of nicotinimidamides, demonstrating the capacity of copper to facilitate complex multi-component transformations. rsc.org These examples underscore the potential for developing novel copper-mediated cyclization or cross-coupling strategies to assemble the this compound scaffold from simpler precursors.

Cyclization and Annulation Strategies for Dihydropyridinone Ring Formation

The formation of the dihydropyridinone ring is a critical step that can be achieved through various cyclization and annulation strategies. These methods involve the intramolecular formation of the heterocyclic ring from acyclic precursors.

Intramolecular Wittig Cyclization Routes

A versatile and diastereospecific method for the synthesis of 5,6-dihydropyridin-2(1H)-ones has been developed based on the intramolecular Wittig cyclization. mdpi.comresearchgate.net This strategy begins with the synthesis of N-(3-oxoalkyl)-chloroacetamides, which serve as the acyclic precursors. These precursors are then treated with triphenylphosphine (B44618) (PPh₃) in the presence of potassium iodide (KI) to form the corresponding triphenyphosphonium salts. mdpi.comresearchgate.net

The crucial cyclization step is induced by treating the phosphonium (B103445) salts with a base, such as sodium methoxide (B1231860) in methanol, at room temperature. mdpi.com This base-mediated reaction triggers an intramolecular Wittig olefination, where the generated ylide attacks the pendant ketone carbonyl group, leading to the formation of the dihydropyridinone ring and triphenylphosphine oxide as a byproduct. mdpi.comorganic-chemistry.org This method has proven effective for synthesizing a range of 5,6-dihydropyridin-2(1H)-ones in high yields. mdpi.comresearchgate.net

Table 1: Synthesis of Dihydropyridin-2(1H)-ones via Intramolecular Wittig Cyclization mdpi.comresearchgate.net

| Precursor Salt | R¹ | R² | R³ | Product | Yield (%) |

|---|---|---|---|---|---|

| 2a | Ph | H | H | 4a | 92 |

| 2b | p-MeO-C₆H₄ | H | H | 4b | 94 |

| 2c | Me | H | H | 4c | 85 |

| 2d | Me | -(CH₂)₄- | 4d | 89 |

Michael Addition/Lactamisation Cascades

Cascade reactions, also known as tandem or domino reactions, provide an efficient pathway for synthesizing complex molecules in a single operation by combining multiple transformations. The Michael addition/lactamisation cascade is a powerful strategy for constructing substituted piperidin-2-ones, which are hydrogenated analogs of dihydropyridinones. nih.gov

This approach involves the reaction of a Michael donor, such as an active methylene (B1212753) compound, with a nitro-olefin. nih.gov This initial Michael addition creates a γ-nitro carbonyl intermediate. The subsequent key step is a nitro-Mannich reaction with an imine (often generated in situ from an aldehyde and an amine), followed by an intramolecular cyclization (lactamisation) to form the δ-lactam ring. nih.gov This versatile cascade allows for the direct and stereoselective synthesis of heavily decorated 5-nitropiperidin-2-ones. nih.gov The nitro group in the resulting product can then be further manipulated, providing access to a wide range of substituted piperidine (B6355638) and dihydropyridinone derivatives. A four-component one-pot reaction combining an enantioselective Michael addition with the diastereoselective nitro-Mannich/lactamisation cascade has been successfully developed to produce highly enantioenriched products. nih.gov

Reactivity of β-Enaminones Towards Activated Alkynes for Dihydropyridinone Assembly

β-Enaminones are versatile building blocks in heterocyclic synthesis due to their dual nucleophilic and electrophilic character. Their reaction with activated alkynes, such as those bearing electron-withdrawing groups (e.g., esters, ketones), provides a direct route to substituted dihydropyridinone and pyridone systems.

The reaction mechanism typically begins with a conjugate addition (Michael addition) of the enamine nitrogen or the α-carbon to the activated alkyne. This is followed by a cyclization step and subsequent tautomerization to yield the stable heterocyclic product. The regiochemical outcome of the cyclization can often be controlled by the nature of the substituents on both the β-enaminone and the alkyne, as well as the reaction conditions employed. This methodology allows for the assembly of the dihydropyridinone ring with a high degree of substitution and functional group tolerance.

Synthetic Routes from Precursor Scaffolds for Dihydropyridinone Derivatives

An alternative to building the dihydropyridinone ring from acyclic precursors is to modify existing heterocyclic scaffolds. This approach can be advantageous when the starting heterocycles are readily available.

Transformations of 4-Aminotetrahydropyridinylidene Salts

4-Aminotetrahydropyridinylidene salts have been identified as useful precursors for the synthesis of functionalized dihydropyridinone derivatives. mdpi.com Under strong alkaline conditions, these salts can be hydrolyzed to the corresponding ketone, a 2,3-dihydropyridin-4(1H)-one. mdpi.com This hydrolysis step is crucial as it unmasks the ketone functionality necessary for further reactions.

The resulting dihydropyridone is then deprotonated to form a resonance-stabilized anion. mdpi.com This anionic intermediate can readily react as a nucleophile with various electrophiles, particularly aldehydes. The reaction with aldehydes leads to the formation of 5-substituted derivatives, such as β-aminoketones or β-hydroxyketones, effectively functionalizing the dihydropyridinone core at the C5 position. mdpi.com

Table 2: Products from the Reaction of Dihydropyridone 15 with Aldehydes mdpi.com

| Reactant | Aldehyde | Product Type | Resulting Compound |

|---|---|---|---|

| Dihydropyridone 15 | Benzaldehyde (with Pyrrolidine) | β-Aminoketone | 2a |

| Dihydropyridone 15 | Benzaldehyde (without amine) | β-Hydroxyketone | 11 |

Utilization of Pyridone and Pyrimidine Derivatives as Starting Materials

Pyridone derivatives themselves can serve as advanced starting materials for the synthesis of dihydropyridinones. This typically involves selective reduction of the double bond within the pyridone ring. Catalytic hydrogenation or the use of specific reducing agents can achieve this transformation, leading to various dihydropyridinone isomers depending on the substitution pattern and reaction conditions.

Furthermore, pyrimidine derivatives, which contain a 1,3-diazine ring system, can be used as precursors for pyridone synthesis, although this often involves more complex ring transformation reactions. The Biginelli reaction, for example, is a classic multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones. mdpi.comresearchgate.net While these are not pyridones, structural modifications and rearrangements of these scaffolds can, in some cases, lead to the formation of pyridine (B92270) or pyridone-based structures. More commonly, pyridone derivatives are synthesized through condensation reactions, such as the Guareschi-Thorpe condensation, which directly builds the pyridone ring. bu.edu.eg

Novel Reagents and Sustainable Approaches in Dihydropyridinone Synthesis

Recent advancements in synthetic organic chemistry have emphasized the use of green and sustainable methods. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. In the context of this compound synthesis, the exploration of deep eutectic mixtures, solvent-free reaction conditions, and alternative energy sources like microwave and ultrasonic irradiation has shown considerable promise.

Application of Deep Eutectic Mixtures and Solvent-Free Conditions

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents. scielo.br They are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic with a melting point much lower than the individual components. nih.gov Amino acid-based DESs are particularly attractive due to their biocompatibility, biodegradability, and low cost. alochana.orgresearchgate.net These solvents can act as both the reaction medium and catalyst, often under solvent-free conditions, which further enhances the green credentials of the synthetic process. nih.gov

Solvent-free synthesis, or solid-state reaction, offers significant advantages by reducing or eliminating the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. urfu.ruexlibrisgroup.com These reactions can lead to higher yields, shorter reaction times, and easier product purification. researchgate.net For the synthesis of dihydropyridinone cores, solvent-free conditions can be achieved by heating the reactants together, sometimes in the presence of a solid catalyst, or by using techniques like ball milling.

While direct synthesis of this compound using DES has not been extensively reported, the principles can be applied from related syntheses. For instance, a novel deep eutectic solvent (Thr/Mal-DES), synthesized from L-threonine and malonic acid, has been effectively used as a catalyst for the synthesis of chromeno[4,3-d]pyrimidines under solvent-free conditions at 80 °C, achieving high yields in short reaction times. nih.gov This demonstrates the potential of amino acid-based DES to catalyze complex cyclization reactions relevant to the formation of the dihydropyridinone scaffold.

Table 1: Examples of Deep Eutectic Solvents and Their Applications in Heterocyclic Synthesis

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Application | Reference |

| Choline chloride | L-Aspartic acid | 1:2 | Synthesis of amino acid-based DES | alochana.org |

| Choline chloride | L-Tyrosine | 1:2 | Synthesis of amino acid-based DES | alochana.org |

| Choline chloride | L-Glutamine | 1:2 | Synthesis of amino acid-based DES | alochana.org |

| L-Threonine | Malonic acid | 1:1 | Catalyst for chromenopyrimidine synthesis | nih.gov |

| Choline chloride | 3-Amino-1,2-propanediol | 1:3 | Medium for organolithium additions | unito.it |

Microwave and Ultrasonic Irradiation Assisted Syntheses

The use of alternative energy sources like microwave (MW) and ultrasonic irradiation has revolutionized organic synthesis by offering significant advantages over conventional heating methods.

Microwave-Assisted Synthesis:

Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often improved product purity. ijprajournal.comchemrxiv.org This technique has been successfully applied to the synthesis of various dihydropyridine and dihydropyridinone derivatives. mdpi.comresearchgate.net For example, the Hantzsch synthesis of 1,4-dihydropyridines can be carried out efficiently under solvent-free conditions using microwave irradiation, resulting in excellent yields in just a few minutes. bioorganica.org.ua

In a relevant study, novel 2,3-dihydro-4-pyridinones were synthesized via a microwave-assisted reaction of curcumin (B1669340) with primary amines in the presence of Montmorillonite K-10 as a catalyst. mdpi.com The reactions were completed in as little as 120 seconds. mdpi.com This approach highlights the potential for microwave-assisted synthesis to rapidly generate libraries of dihydropyridinone analogs for biological screening. Although a direct microwave-assisted synthesis of this compound is not detailed in the literature, the existing protocols for similar structures suggest that a mixture of appropriate precursors, potentially with a suitable catalyst, could be effectively converted to the target compound under microwave irradiation.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Dihydropyrimidin-2(1H)-ones

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | Several hours | 15-25% | chemrxiv.org |

| Microwave Irradiation | 10 minutes | 89-98% | chemrxiv.org |

Ultrasonic Irradiation Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides a unique source of energy for organic synthesis. ekb.eg The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions. ekb.eg Ultrasound-assisted syntheses are often characterized by shorter reaction times, milder conditions, and higher yields compared to conventional methods. ut.ac.ir

The synthesis of 3,4-dihydropyridone derivatives has been successfully achieved through an ultrasound-assisted one-pot, four-component reaction, yielding products in 85-96% yields within 10 minutes at room temperature. researchgate.net This demonstrates the power of sonication to efficiently promote multi-component reactions for the construction of complex heterocyclic scaffolds. The application of ultrasound could be envisioned for the synthesis of this compound by irradiating a mixture of the necessary starting materials, potentially leading to a rapid and efficient formation of the desired product under mild conditions.

Table 3: Yields of 3,4-dihydropyridones under Ultrasound Irradiation

| Reactants | Reaction Time | Yield | Reference |

| Meldrum's acid, aromatic aldehydes, alkyl acetoacetates, ammonium acetate | 10 minutes | 85-96% | researchgate.net |

| Aldehydes, ethyl acetoacetate, urea/thiourea with holmium chloride catalyst | Shorter than conventional | 6-8% higher than conventional | ut.ac.ir |

Reactivity and Transformational Chemistry of 5 Amino 1 Benzyl 1,2 Dihydropyridin 2 One Derivatives

Functional Group Interconversions on the Dihydropyridinone Core

The inherent functionality of 5-amino-1-benzyl-1,2-dihydropyridin-2-one allows for targeted modifications at several key positions: the 5-amino group, the N1-benzyl substituent, and the C2-carbonyl.

Chemical Modifications at the 5-Amino Position

The exocyclic amino group at the C5 position is a primary site for nucleophilic reactions, enabling the synthesis of a wide array of derivatives through N-alkylation and N-acylation.

N-Acylation: The 5-amino group readily reacts with various acylating agents, such as acid chlorides and anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), to form the corresponding amides. This transformation is generally chemoselective for the exocyclic amino group due to its higher nucleophilicity compared to the endocyclic nitrogen atom of the pyridone ring, whose lone pair is delocalized through resonance with the carbonyl group. For instance, reactions with anhydrides have been shown to selectively acylate the exocyclic amino group of various aminopyridines and related heterocycles. researchgate.net

N-Alkylation: Similarly, monoalkylation of the 5-amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of di-alkylated products can be challenging. Reductive amination, a milder method involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165), offers a more controlled route to N-mono-alkylated products. This approach has been successfully applied to various aminopyridines, using carboxylic acids and sodium borohydride to generate the corresponding N-alkylaminopyridines in good yields. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type | Typical Yield | Reference |

|---|---|---|---|---|

| N-Acylation | Endic Anhydride, CHCl3, 20-25°C | 5-Amido-dihydropyridin-2-one | High | researchgate.net |

| N-Acetylation | Acetic Anhydride, Pyridine | 5-Acetamido-dihydropyridin-2-one | Good | General Reaction |

| N-Alkylation (Reductive Amination) | R-COOH, NaBH4, THF | 5-(Alkylamino)-dihydropyridin-2-one | Good | researchgate.net |

Derivatization and Functionalization of the N1-Benzyl Moiety

The N1-benzyl group is a key feature of the molecule, influencing its solubility and steric properties. While often installed as a stable protecting group, it can also be functionalized or removed.

N-Debenzylation: The most common transformation of the N-benzyl group is its removal to yield the corresponding N-H dihydropyridinone. This is typically accomplished via catalytic hydrogenolysis. researchgate.net The reaction involves treating the substrate with hydrogen gas or a hydrogen transfer reagent in the presence of a palladium catalyst, often on a carbon support (Pd/C). nih.govresearchgate.net The efficiency of the reaction can be enhanced by the addition of an acid, which protonates the substrate and facilitates the cleavage. nih.gov For example, palladium-catalyzed hydrogenation in the presence of acetic acid has been used for the debenzylation of N-benzyl-2-aminopyridine derivatives. nih.gov

| Catalyst System | Hydrogen Source | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| 20% Pd(OH)2/C | H2 (1 atm) | EtOH, HOAc, 60°C | Acid facilitates reaction | nih.gov |

| Pd/C + Nb2O5/C | H2 (1 atm) | MeOH, rt | Heterogeneous acid co-catalyst | nih.gov |

| KOtBu/DMSO | O2 | rt | Base-promoted, metal-free | researchgate.net |

| ARP-Pd (resin-supported Pd) | B2(OH)4 | Water, 80°C | Transfer hydrogenolysis in water | researchgate.net |

Aromatic Ring Functionalization: Although less common, the phenyl ring of the benzyl (B1604629) group could theoretically undergo electrophilic aromatic substitution, such as nitration or halogenation. However, such reactions would require careful selection of reagents to avoid oxidation or degradation of the electron-rich dihydropyridinone ring.

Transformations Involving the C2-Oxo Group

The C2-oxo group, as part of a cyclic amide (lactam) and an α,β-unsaturated system, can undergo several important transformations.

Reduction to Amine: The amide functionality can be completely reduced to an amine using powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, converting the C2-oxo group into a methylene (B1212753) (CH₂) group. This reaction transforms the 1,2-dihydropyridin-2-one ring into a more flexible, saturated 1-benzyl-5-aminotetrahydropyridine derivative.

Reaction with Organometallics: The carbonyl carbon is electrophilic and can be attacked by strong carbon nucleophiles like Grignard reagents (R-MgBr) or organolithium compounds (R-Li). This addition reaction breaks the C=O pi bond and, after aqueous workup, yields a tertiary alcohol at the C2 position. This provides a route to introduce a new carbon substituent at a previously functionalized position.

Regioselective Transformations of Dihydropyridinones

Control of Regioselectivity in N-Alkylation and N-Acylation Reactions

The 5-amino-1,2-dihydropyridin-2-one system contains two nitrogen atoms: the exocyclic C5-amino nitrogen and the endocyclic N1-amide nitrogen. In the case of the title compound, the N1 position is already substituted with a benzyl group, simplifying potential regioselectivity issues. However, in a hypothetical N-unsubstituted analogue, or in reactions where N-acylation could compete with C-acylation of the enamine system, regioselectivity is a key consideration.

The preferential site of electrophilic attack (acylation or alkylation) is the exocyclic 5-amino group. This regioselectivity is governed by electronic factors. The lone pair of electrons on the N1-amide nitrogen is significantly delocalized into the carbonyl group through resonance, rendering it less nucleophilic. In contrast, the lone pair on the C5-amino group is primarily delocalized into the diene system, but it retains significantly higher nucleophilicity. Studies on various aminopyridines consistently show that acylation occurs chemoselectively on the exocyclic amino group. researchgate.net The greater basicity and nucleophilicity of exocyclic amino groups compared to the ring nitrogen in pyridine systems is a well-established principle. masterorganicchemistry.com

Conversion to Aromatic Pyridinone Systems

The conversion of the 1,2-dihydropyridin-2-one core into a fully aromatic 2-pyridone system is a synthetically valuable transformation, as pyridones are prevalent scaffolds in medicinal chemistry. nih.gov This aromatization is formally an oxidation process, removing two hydrogen atoms from the dihydropyridine (B1217469) ring.

A notable method for achieving this transformation in a related system involves a unique rearrangement. Treatment of 6-benzyl-3,6-dihydropyridin-2(1H)-ones with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) triggers an aza-semipinacol-type rearrangement. nih.gov This process involves the transfer of the benzyl group from C6 to C5, followed by elimination to yield a stable, aromatic 5-benzyl-2-pyridone. nih.gov While the starting material differs from the title compound (N-benzyl vs C-benzyl), this reaction highlights a sophisticated pathway from a dihydropyridinone to a functionalized aromatic pyridone.

More conventional oxidation methods, using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), manganese dioxide (MnO₂), or simply air/oxygen under specific catalytic conditions, can also effect the aromatization of dihydropyridine rings to their corresponding pyridine derivatives.

Strategies for Dehydrogenation and Aromatization Reactions

The conversion of dihydropyridinone systems to their corresponding aromatic pyridone counterparts is a key transformation for accessing various biologically active compounds. This process, known as dehydrogenation or aromatization, can be accomplished through several synthetic strategies. While direct dehydrogenation of this compound is not extensively detailed in the literature, principles from related heterocyclic chemistry can be applied.

One common approach involves the use of oxidizing agents. For instance, dihydropyridinone-fused indoles have been successfully transformed into α-carbolines through a dehydrogenation process. nih.govresearchgate.net This suggests that similar oxidative conditions could be effective for the aromatization of the this compound scaffold.

Another potential strategy is palladium-catalyzed dehydrogenation. Palladium on carbon (Pd/C) is a widely used catalyst for dehydrogenation reactions, often in the presence of a hydrogen acceptor. This method is particularly useful for the aromatization of various heterocyclic systems. The reaction conditions for such transformations typically involve heating the substrate with the catalyst in a suitable solvent.

The choice of dehydrogenation strategy would depend on the specific substituents on the dihydropyridinone ring and the desired reaction outcome. A summary of potential dehydrogenation strategies is presented in the table below.

| Strategy | Reagents/Catalysts | General Conditions | Potential Application |

| Oxidation | Oxidizing agents (e.g., DDQ, MnO₂) | Varies depending on the oxidant | Aromatization of the dihydropyridinone ring |

| Catalytic Dehydrogenation | Pd/C, Pt/C | High temperature, presence of a hydrogen acceptor | Aromatization of the dihydropyridinone ring |

Incorporation into Fused Heterocyclic Architectures

The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. These fused structures are of significant interest in medicinal chemistry due to their diverse biological activities.

A notable application of dihydropyridinone derivatives is in the synthesis of fused indole (B1671886) and carboline structures. For example, N-heterocyclic carbene (NHC) catalyzed [3 + 3] annulation of indolin-2-imines and bromoenals has been developed to produce dihydropyridinone-fused indoles in good to high yields. nih.govresearchgate.net These fused indoles can then be further transformed into α-carbolines. nih.govresearchgate.net This transformation typically involves a sequence of dehydrogenation, tosylation, and a palladium-catalyzed C-C or C-N coupling reaction. nih.govresearchgate.net

The general synthetic approach is outlined below:

Step 1: [3 + 3] Annulation: Reaction of an indolin-2-imine with a bromoenal in the presence of an N-heterocyclic carbene catalyst to form the dihydropyridinone-fused indole.

Step 2: Dehydrogenation: Aromatization of the dihydropyridinone ring to a pyridone ring.

Step 3: Functionalization: Introduction of a leaving group, such as a tosylate, on the pyridone ring.

Step 4: Palladium-Catalyzed Coupling: Cross-coupling reaction to introduce various substituents at the 2-position of the α-carboline. nih.govresearchgate.net

This strategy allows for the construction of a library of α-carbolines with diverse functionalities.

The fusion of benzodiazepine (B76468) and pyridine rings to the dihydropyridinone core can lead to novel heterocyclic systems with potential pharmacological applications. The synthesis of 1,5-benzodiazepine derivatives often involves the condensation of o-phenylenediamines with β-dicarbonyl compounds or their equivalents. nih.govresearchgate.net In the context of the this compound scaffold, the amino group could potentially be utilized to build a fused pyrimidine (B1678525) or diazepine (B8756704) ring.

For instance, the reaction of an o-amino-substituted heterocyclic compound with a suitable 1,3-dielectrophile is a common strategy for constructing fused seven-membered rings like benzodiazepines. alfred.edu Similarly, fused pyridine rings can be constructed through annulation reactions involving the amino group of the dihydropyridinone.

A hypothetical approach for the synthesis of a pyridine-fused dihydropyridinone could involve the reaction of this compound with a 1,3-dicarbonyl compound or a related synthon, followed by cyclization and dehydration.

| Fused Ring System | General Synthetic Strategy | Potential Starting Materials with Dihydropyridinone |

| 1,5-Benzodiazepine | Condensation with an o-phenylenediamine (B120857) derivative | A diaminodihydropyridinone derivative |

| Pyridine | Annulation with a 1,3-dicarbonyl compound or equivalent | This compound |

Strategies for Structure Diversification of the Dihydropyridinone Scaffold

Diversification of the this compound scaffold is crucial for exploring its structure-activity relationships (SAR) in drug discovery. nih.gov Several strategies can be employed to modify the core structure and introduce a variety of functional groups.

One approach is scaffold hopping , where the core dihydropyridinone structure is replaced by a different, but structurally related, heterocyclic system to generate novel analogs with potentially improved properties. nih.gov

Another strategy involves the chemical modification of the existing functional groups on the dihydropyridinone ring. The amino group at the 5-position is a key handle for diversification. It can undergo a wide range of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be transformed into various other functional groups.

Furthermore, the dihydropyridinone ring itself can be a site for modification. For example, reactions at the double bond or the carbonyl group could lead to a diverse range of derivatives.

A deconstruction-reconstruction strategy could also be envisioned. nih.gov This would involve cleaving the dihydropyridinone ring to a more flexible intermediate, which could then be recyclized with different reagents to generate a library of diverse heterocyclic structures. nih.gov

The table below summarizes some potential strategies for the diversification of the this compound scaffold.

| Diversification Strategy | Target Site | Potential Reactions | Outcome |

| Functional Group Interconversion | 5-Amino group | Acylation, Alkylation, Sulfonylation, Diazotization | Introduction of diverse substituents |

| Scaffold Modification | Dihydropyridinone ring | Reactions at the double bond or carbonyl group | Generation of novel heterocyclic cores |

| Deconstruction-Reconstruction | Dihydropyridinone ring | Ring cleavage followed by recyclization | Access to a wide range of heterocyclic analogs |

Computational and Theoretical Investigations of Dihydropyridinone Systems

Quantum Chemical Studies on Electronic Structure and Stability

The electronic properties of this compound are significantly influenced by its constituent functional groups. The amino group at the 5-position acts as an electron-donating group, increasing the electron density of the pyridinone ring. Conversely, the benzyl (B1604629) group at the 1-position can act as an electron-withdrawing or -donating group depending on its conformation. The interplay of these substituents governs the molecule's reactivity and potential interactions with biological targets. nih.gov

A key aspect of electronic structure analysis is the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov For 5-Amino-1-benzyl-1,2-dihydropyridin-2-one, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridinone ring, while the LUMO may be distributed across the conjugated system.

Table 1: Calculated Electronic Properties of a Substituted Dihydropyridinone Derivative (Example Data)

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Note: This data is illustrative and based on typical values for similar heterocyclic systems. Actual values for this compound would require specific DFT calculations.

Conformational Analysis and Tautomerism Studies of Dihydropyridinone Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is crucial for understanding its spatial arrangement and how it might interact with a biological receptor. The flexibility of the benzyl group allows for multiple conformations, which can be investigated using computational methods. researchgate.net Studies on similar N-benzoylpiperidin-4-ones have revealed preferences for non-chair conformations to minimize steric strain, a factor that could also be relevant for the dihydropyridinone ring in the target molecule.

Tautomerism, the interconversion of structural isomers, is another important consideration for dihydropyridinone systems. wikipedia.org this compound can potentially exist in several tautomeric forms, including keto-enol and amine-imine tautomers. libretexts.orgyoutube.com The relative stability of these tautomers can be assessed using computational methods, which is critical as different tautomers may exhibit distinct biological activities. nih.gov The surrounding solvent environment can also play a significant role in favoring one tautomer over another. orientjchem.org For instance, keto-enol tautomerism in similar systems has been shown to be influenced by solvent polarity. orientjchem.org

Table 2: Relative Energies of Tautomers of a Hypothetical Aminopyridinone

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous Solution |

| Keto-Amine | 0.0 | 0.0 |

| Enol-Amine | +5.2 | +3.8 |

| Keto-Imine | +10.5 | +8.1 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from tautomerism studies. The actual values for this compound would need to be calculated.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, computational studies can map out the reaction pathway, identify transition states, and calculate activation energies. This information is invaluable for optimizing reaction conditions and improving yields.

A plausible synthetic route for dihydropyridinone derivatives is the Biginelli reaction or similar multi-component reactions. beilstein-journals.orgmdpi.com Computational studies of the Biginelli reaction mechanism have provided detailed insights into the roles of catalysts and the sequence of bond-forming events. rsc.org A similar approach could be applied to model the synthesis of this compound, providing a step-by-step understanding of how the reactants come together to form the final product.

Prediction of Structure-Reactivity Relationships from a Theoretical Perspective

Understanding the relationship between a molecule's structure and its reactivity is a cornerstone of medicinal chemistry. Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.govrsc.org For dihydropyridinone derivatives, 3D-QSAR models can be developed to predict the activity of new analogs and guide the design of more potent compounds. researchgate.net

The electronic and steric properties of the substituents on the dihydropyridinone ring are key determinants of its reactivity. researchgate.netnih.gov For this compound, theoretical descriptors such as electrostatic potential, atomic charges, and frontier orbital energies can be used to build predictive models of its reactivity. nih.gov These in silico predictions can help to prioritize the synthesis of compounds with desired reactivity profiles, thereby accelerating the drug discovery process. nih.govmdpi.comnih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for Dihydropyridinone Structures

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

For 5-Amino-1-benzyl-1,2-dihydropyridin-2-one, the molecular formula is C₁₂H₁₂N₂O. HRMS analysis, often using techniques like electrospray ionization (ESI), would be employed to determine the accurate mass of the protonated molecule, [M+H]⁺. dtic.mil The precise theoretical mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms. This experimental value is then compared to the theoretical mass. A match within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the proposed molecular formula. dtic.mil

| Species | Molecular Formula | Theoretical Exact Mass |

|---|---|---|

| [M] | C₁₂H₁₂N₂O | 200.09496 |

| [M+H]⁺ | C₁₂H₁₃N₂O⁺ | 201.10279 |

| [M+Na]⁺ | C₁₂H₁₂N₂ONa⁺ | 223.08471 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. chemrxiv.org It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Comprehensive ¹H and ¹³C NMR Applications in Dihydropyridinone Chemistry

One-dimensional ¹H and ¹³C NMR spectra offer fundamental structural information.

¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift, δ), the number of neighboring protons (splitting pattern or multiplicity), and the number of protons of each type (integration). For this compound, distinct signals are expected for the protons of the benzyl (B1604629) group, the dihydropyridinone ring, and the amino group. The aromatic protons of the benzyl group typically appear in the range of 7.2-7.5 ppm. ugm.ac.id The protons on the dihydropyridinone ring would have characteristic shifts influenced by the adjacent carbonyl and amino groups. The protons of the CH₂ linker would likely appear as a singlet around 5.0 ppm. The amino (NH₂) protons would present as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The ¹³C NMR spectrum shows the number of non-equivalent carbon atoms in the molecule. The chemical shifts indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic). For the target molecule, a signal for the carbonyl carbon (C=O) is expected at a low field (around 165-170 ppm). researchgate.net Carbons of the benzyl aromatic ring would resonate in the 127-137 ppm region, while the carbons of the dihydropyridinone ring and the benzylic CH₂ group would appear at higher fields. ugm.ac.idresearchgate.net

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (C2) | - | ~167 |

| CH (C3) | ~6.0 (d) | ~105 |

| CH (C4) | ~7.0 (d) | ~140 |

| C-NH₂ (C5) | - | ~130 |

| CH (C6) | ~5.5 (s) | ~95 |

| N-CH₂-Ph | ~5.1 (s) | ~50 |

| Benzyl C (quaternary) | - | ~136 |

| Benzyl C-H (aromatic) | ~7.2-7.4 (m) | ~127-129 |

| NH₂ | ~4.5 (br s) | - |

Predicted values are based on typical ranges for similar functional groups and structures. d = doublet, s = singlet, m = multiplet, br s = broad singlet.

Application of Advanced 2D NMR Techniques for Connectivity and Stereochemistry (e.g., COSY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. walisongo.ac.id A cross-peak in a COSY spectrum indicates a through-bond coupling between two protons. For this compound, COSY would be essential to confirm the connectivity of the protons on the dihydropyridinone ring. For instance, a cross-peak would be expected between the proton at position 3 (H3) and the proton at position 4 (H4), confirming their adjacency. The absence of further couplings for the benzylic CH₂ protons and the amino protons would support their assignment as singlets (or broad singlets). scielo.br

X-ray Crystallography for Solid-State Structure Determination and Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. It provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

For this compound, a single crystal X-ray diffraction analysis would yield a detailed structural model. researchgate.net This would confirm the planarity of the dihydropyridinone ring system and the orientation of the benzyl and amino substituents relative to the ring. nih.gov The analysis also reveals intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amino group and the carbonyl oxygen, which dictate the crystal packing. researchgate.netresearchgate.net

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=13.4 Å, b=21.1 Å, c=20.2 Å, β=94.1° researchgate.net |

| Bond Lengths | Precise distances between bonded atoms. | C=O: ~1.23 Å; C-N: ~1.38 Å |

| Bond Angles | Angles between three connected atoms. | C-N-C: ~120° |

Example values are based on published data for similar heterocyclic compounds like benzyl triazole derivatives. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound, as each group has characteristic absorption or scattering frequencies.

N-H Vibrations: The amino group (NH₂) will show characteristic stretching vibrations in the IR spectrum, typically as two bands in the region of 3300-3500 cm⁻¹. atlantis-press.com An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹. atlantis-press.com

C=O Vibration: The carbonyl group of the dihydropyridinone ring will exhibit a strong, sharp absorption band in the IR spectrum, typically around 1650-1680 cm⁻¹, characteristic of an amide or lactam.

C=C and C-H Vibrations: Aromatic C=C stretching vibrations from the benzyl group and the dihydropyridinone ring will appear in the 1450-1600 cm⁻¹ region. Aromatic and vinylic C-H stretching bands are found above 3000 cm⁻¹, while aliphatic C-H stretching from the benzylic CH₂ group will be just below 3000 cm⁻¹. theaic.org

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3300 - 3500 |

| Amino (N-H) | Bending (Scissoring) | 1600 - 1650 |

| Carbonyl (C=O) | Stretching | 1650 - 1680 |

| Aromatic/Vinylic (C=C) | Stretching | 1450 - 1600 |

| Aromatic/Vinylic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H) | Stretching | 2850 - 2960 |

Applications of Dihydropyridinone Scaffolds in Material Science and Other Non Biological Domains

Dihydropyridinones as Key Building Blocks in Complex Organic Synthesis

The dihydropyridinone core is a privileged scaffold in organic chemistry, frequently employed as a versatile intermediate for the construction of more complex molecular architectures, particularly piperidine (B6355638) and quinolizidine (B1214090) alkaloids. Its inherent functionality allows for a variety of chemical transformations, making it a valuable building block.

Researchers have developed stereoselective three-component reactions to generate chiral dihydropyridinone compounds. These intermediates serve as crucial precursors for synthesizing a range of chiral piperidine compounds and have been instrumental in the concise synthesis of several natural alkaloids. The strategic use of dihydropyridinones allows for the efficient assembly of polyfunctional piperidine and quinolizidine frameworks.

Furthermore, functionalized 5,6-dihydropyridin-2-one derivatives have been identified as important intermediates in the synthesis of conformationally constrained peptidomimetics and aza-sugars. Palladium(0)-catalyzed cross-coupling reactions of ketene (B1206846) aminal phosphates derived from these scaffolds provide a powerful method for their functionalization, enabling the divergent synthesis of structurally diverse molecules. This approach highlights the utility of the dihydropyridinone core in creating libraries of complex organic compounds.

A summary of synthetic methods utilizing dihydropyridinone intermediates is presented below:

| Intermediate Type | Synthetic Method | Target Molecules |

| Chiral 2,3-dihydropyridinone | Stereoselective three-component vinylogous Mannich-type reaction | Piperidine and quinolizidine alkaloids |

| 5,6-Dihydropyridin-2-one | Palladium(0)-catalyzed cross-coupling of ketene aminal phosphates | Conformationally constrained peptidomimetics, aza-sugars |

| Functionalized Dihydropyridinone | Annulation of an amide α-carbon with a tethered alkyne moiety | Phenanthroindolizidine and phenanthroquinolizidine alkaloids |

Potential Applications in Advanced Materials Science

The dihydropyridinone scaffold is also being explored for its potential in the realm of advanced materials, owing to its tunable electronic and photophysical properties.

The dihydropyridine (B1217469) motif is a component of certain fluorescent molecules. Appropriately substituted 1,4-dihydropyridines are known to exhibit blue fluorescence, and the related 1,2-dihydropyridinone scaffold is a promising candidate for the design of novel fluorescent probes. nih.gov While extensive data on the specific optoelectronic properties of 5-Amino-1-benzyl-1,2-dihydropyridin-2-one are not widely available, the general class of aminopyridine derivatives has been investigated for its fluorescence. For instance, 2-aminopyridine (B139424) is known to have a significant fluorescence quantum yield. edinst.com The quantum yield, a measure of fluorescence efficiency, is a critical parameter for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent sensors. wikipedia.orgmdpi.com

The photophysical properties of fluorophores are often influenced by their environment, a phenomenon known as solvatochromism. nih.gov This property can be exploited in the design of sensors and smart materials. Research into pyridine (B92270) azo disperse dyes, which contain a dihydropyridinone-like core, has shown their potential for creating functional materials for textiles. rsc.org The development of fluorescent probes based on the dihydropyridine framework for the detection of specific analytes further underscores the potential of this scaffold in functional materials. rsc.org

A table summarizing the photophysical characteristics of a related aminopyridine compound is provided below:

| Compound | Solvent | Quantum Yield (Φ) | Reference |

| 2-Aminopyridine | 1M H₂SO₄ | 64.3% | edinst.com |

Further research into the absorption and emission spectra, quantum yields, and environmental sensitivity of this compound and its derivatives could pave the way for their application in optoelectronic devices and advanced functional materials.

Nitrogen-containing heterocycles, including the dihydropyridinone framework, are of significant interest as ligands in transition metal catalysis. The ability of the dihydropyridinone scaffold to coordinate with metal centers allows for the development of novel catalytic systems with unique reactivity and selectivity.

Palladium complexes bearing dihydropyridinone-related ligands have been investigated for their catalytic activity. For example, palladium(II) complexes with N-heterocyclic carbene (NHC) and pyridine ligands have demonstrated high efficiency in carbonylative Sonogashira cross-coupling reactions. nih.gov These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

Furthermore, the dihydropyridinone motif can be incorporated into more complex ligand architectures, such as pincer ligands. Pincer complexes are known for their high stability and catalytic activity in a variety of transformations. The design of chiral pincer ligands incorporating dihydropyridinone structures could lead to the development of highly effective asymmetric catalysts. The electronic properties of the dihydropyridinone ligand can be fine-tuned by modifying the substituents on the ring, thereby influencing the performance of the metal catalyst.

Examples of catalytic systems involving dihydropyridinone-related structures are outlined in the table below:

| Catalyst Type | Ligand Scaffold | Catalytic Application |

| Palladium(II) Complex | N-Heterocyclic Carbene and Pyridine | Carbonylative Sonogashira Coupling |

| Iridium Hydridochloro Complex | Bis(imidazolidine)-derived Pincer Ligand | General Catalysis |

| Palladium Complex | Dihydropyridinone-based Pincer Ligand | Potential for Asymmetric Catalysis |

The continued exploration of dihydropyridinone-based ligands will likely lead to the discovery of new and efficient catalytic systems for a broad range of chemical transformations.

Future Directions and Emerging Research Avenues in Dihydropyridinone Chemistry

Development of Novel and Highly Stereoselective Synthetic Methodologies

The synthesis of chiral, highly functionalized dihydropyridinones remains a significant challenge. Future research will undoubtedly focus on the development of novel and more efficient stereoselective synthetic methodologies. A key area of interest is the use of organocatalysis to construct these heterocyclic cores with high enantioselectivity. For instance, isothiourea-mediated catalysis has been successfully employed in the Michael addition-lactamization cascade reactions to deliver 3,5,6-substituted dihydropyridinones with excellent enantioselectivity, typically exceeding 90% enantiomeric excess (ee). nih.gov This approach, which utilizes catalytically generated ammonium (B1175870) enolates, represents a powerful strategy for accessing chiral dihydropyridinones. scispace.comrsc.org

Future work in this area will likely explore a broader range of chiral catalysts and starting materials to expand the scope of these reactions. The development of catalytic asymmetric methods is highly desirable to overcome the limitations of stoichiometric chiral reagents. researchgate.net Researchers are actively investigating tandem reaction sequences as an emerging strategy for the synthesis of multisubstituted chiral 1,2-dihydropyridines, which are valuable precursors to chiral piperidines and other nitrogen-containing heterocycles. researchgate.net The use of cation–π interactions as a tool to control the conformation of pyridinium (B92312) salt intermediates is another innovative approach to achieving stereoselective synthesis of dihydropyridines. researchgate.net

| Catalyst Type | Reaction | Key Features |

| Isothiourea | Michael addition-lactamization | High enantioselectivity (>90% ee) for 3,5,6-substituted dihydropyridinones. nih.gov |

| Chiral Phosphoric Acids | Biginelli-type reactions | Effective for the enantioselective synthesis of dihydropyrimidinones. nih.gov |

| Palladium Hydride | 1,5-addition/N-1,4-addition cascade | Constructs polysubstituted dihydropyrroles with high diastereoselectivity (>20:1 dr). nih.gov |

Exploration of Unconventional Reactivity Pathways and Transformations

Beyond their synthesis, the exploration of unconventional reactivity pathways of the dihydropyridinone ring system is a burgeoning area of research. The inherent reactivity of the enamine and enone functionalities within the dihydropyridinone core allows for a variety of chemical transformations.

One promising avenue is the use of dihydropyridines in cycloaddition reactions. The C=C double bond in 5,6-unsubstituted 1,4-dihydropyridines, for example, exhibits high reactivity and can act as an activated alkene in various cycloaddition reactions, including the Huisgen 1,4-dipolar cycloaddition and formal [2+2] cycloadditions. nih.gov These reactions provide efficient routes to complex nitrogen-containing heterocyclic compounds. nih.govresearchgate.netfordham.edulibretexts.orgmdpi.com

Furthermore, ring-opening transformations of functionalized dihydropyridinone derivatives can serve as a powerful tool for the construction of other important heterocyclic scaffolds. For example, 3-hydroxy-3,4-dihydropyrido[2,1-c] rsc.orgmdpi.comoxazine-1,8-diones, which can be considered as constrained dihydropyridone systems, undergo ring-opening reactions with binucleophiles to form polycyclic pyridones. mdpi.com Investigating the photochemistry of dihydropyridinones, such as photochemical dehydrogenation, could also lead to novel synthetic routes to pyridones and other related compounds. nih.gov

| Reaction Type | Dihydropyridinone Role | Resulting Products |

| Huisgen 1,4-Dipolar Cycloaddition | Activated alkene | Isoquinolino[1,2-f] rsc.orgmdpi.comnaphthyridines nih.gov |

| Formal [2+2] Cycloaddition | Electron-rich or electron-deficient alkene | 2-Azabicyclo[4.2.0]octa-3,7-dienes nih.gov |

| Ring-Opening Transformation | Building block | Polycyclic pyridones mdpi.com |

Integration with Flow Chemistry and Sustainable Synthesis Practices for Scalability

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. Future research on dihydropyridinone synthesis will prioritize the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.commdpi.comichem.mdijpsr.comijarsct.co.inresearchgate.netchemmethod.comresearchgate.netccspublishing.org.cn Multicomponent reactions (MCRs), such as the Biginelli reaction for the synthesis of dihydropyrimidinones, are inherently atom-economical and align well with the tenets of green chemistry. nih.govichem.mdijpsr.comijarsct.co.inresearchgate.net

The integration of flow chemistry offers a promising path towards the scalable and sustainable production of dihydropyridinones and their derivatives. uc.ptnih.govresearch.csiro.aunih.gov Continuous flow reactors provide enhanced control over reaction parameters, improve safety when handling hazardous reagents, and can facilitate the telescoping of multi-step syntheses into a single continuous process. nih.gov The development of flow-based synthetic routes for dihydropyridinones will be crucial for their transition from laboratory-scale research to industrial applications.

| Sustainable Approach | Key Advantages | Relevance to Dihydropyridinones |

| Multicomponent Reactions | Atom economy, operational simplicity | Efficient synthesis of dihydropyrimidinone scaffolds. ichem.mdijpsr.comijarsct.co.in |

| Green Solvents (e.g., water, bio-based) | Reduced toxicity and environmental impact | Enables more environmentally friendly synthetic protocols. mdpi.comresearchgate.net |

| Flow Chemistry | Enhanced safety, scalability, process control | Facilitates the continuous and efficient production of dihydropyridinone derivatives. uc.ptnih.gov |

Advanced Computational Design of Novel Dihydropyridinone Architectures

Computational chemistry and in silico screening are becoming indispensable tools in modern drug discovery and materials science. dntb.gov.uanih.govnih.govnih.govmdpi.combohrium.comdovepress.comrsc.org In the context of dihydropyridinone chemistry, advanced computational methods can be employed to design novel molecular architectures with specific desired properties.

Molecular docking and molecular dynamics simulations can predict the binding interactions of dihydropyridinone derivatives with biological targets, guiding the design of more potent and selective bioactive compounds. nih.govnih.govdovepress.com Density Functional Theory (DFT) calculations can be used to understand the electronic properties of these molecules, which is crucial for applications in materials science, such as the development of novel dyes and electronic materials. mdpi.com The use of in silico tools for predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can help in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles. nih.gov

| Computational Method | Application in Dihydropyridinone Chemistry |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.govnih.gov |

| Molecular Dynamics Simulations | Analysis of the stability and dynamics of ligand-protein complexes. nih.gov |

| Density Functional Theory (DFT) | Calculation of electronic properties for materials science applications. mdpi.com |

| In Silico ADMET Prediction | Early-stage assessment of drug-likeness and pharmacokinetic properties. nih.gov |

Expanding Non-Biological Applications Beyond Current Scope

While much of the research on dihydropyridinones has been driven by their biological activity, there is a growing interest in exploring their non-biological applications. The unique electronic and photophysical properties of the dihydropyridinone scaffold make it an attractive candidate for applications in materials science.

For instance, certain dihydropyridone derivatives have been investigated for their use as dyes for polyester (B1180765) fabrics. nih.gov The extended π-systems that can be constructed from dihydropyridinone precursors suggest their potential use as functional dyes and chromophores in various optical and electronic devices. nih.gov Further research in this area could lead to the development of novel materials with applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. The ability to tune the electronic properties of the dihydropyridinone ring through synthetic modifications opens up a vast chemical space for the design of new functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.